4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine 4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13371089
InChI: InChI=1S/C13H14BrN3O/c14-11-3-1-2-10(8-11)13-17-16-12(18-13)9-4-6-15-7-5-9/h1-3,8-9,15H,4-7H2
SMILES: C1CNCCC1C2=NN=C(O2)C3=CC(=CC=C3)Br
Molecular Formula: C13H14BrN3O
Molecular Weight: 308.17 g/mol

4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine

CAS No.:

Cat. No.: VC13371089

Molecular Formula: C13H14BrN3O

Molecular Weight: 308.17 g/mol

* For research use only. Not for human or veterinary use.

4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine -

Specification

Molecular Formula C13H14BrN3O
Molecular Weight 308.17 g/mol
IUPAC Name 2-(3-bromophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole
Standard InChI InChI=1S/C13H14BrN3O/c14-11-3-1-2-10(8-11)13-17-16-12(18-13)9-4-6-15-7-5-9/h1-3,8-9,15H,4-7H2
Standard InChI Key UMGTVSJWXNHNOA-UHFFFAOYSA-N
SMILES C1CNCCC1C2=NN=C(O2)C3=CC(=CC=C3)Br
Canonical SMILES C1CNCCC1C2=NN=C(O2)C3=CC(=CC=C3)Br

Introduction

Structural and Physicochemical Properties

The core structure of 4-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)piperidine comprises a piperidine ring connected via a carbon–carbon bond to the 2-position of a 1,3,4-oxadiazole ring, which is further substituted at the 5-position with a 3-bromophenyl group. This arrangement introduces both lipophilic (bromophenyl) and polar (oxadiazole, piperidine) components, influencing its solubility, permeability, and interaction with biological targets.

Table 1: Inferred Physicochemical Properties of 4-(5-(3-Bromophenyl)-1,3,4-Oxadiazol-2-yl)piperidine

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₁₃H₁₄BrN₃ODerived from
Molecular Weight324.18 g/molCalculated
logP (Partition Coefficient)~3.5–4.0Comparative to
Hydrogen Bond Acceptors5 (oxadiazole N/O, piperidine N)Structural analysis
Polar Surface Area~60–70 ŲEstimated from

The bromine atom at the phenyl ring enhances molecular weight and lipophilicity, potentially improving blood–brain barrier (BBB) permeability, as seen in analogs like SD-4 and SD-6, which exhibited BBB penetration in PAMPA assays . The piperidine moiety contributes to basicity, facilitating interactions with enzymatic active sites, such as AChE’s catalytic anionic site (CAS) .

Synthetic Methodologies

While no direct synthesis of 4-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)piperidine is reported, its preparation can be inferred from established routes for analogous 1,3,4-oxadiazole–piperidine hybrids. A generalized synthetic pathway involves:

  • Formation of the Oxadiazole Core:
    Hydrazide intermediates are cyclized with carbon disulfide or cyanogen bromide to form 1,3,4-oxadiazole rings. For example, 3-bromophenylacetic acid hydrazide could be treated with CS₂ under basic conditions to yield 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol .

  • Coupling with Piperidine:
    The thiol group of the oxadiazole intermediate is alkylated with a piperidine derivative. In related work, 5-aryl-1,3,4-oxadiazol-2-thiols were reacted with 3-bromopiperidine under basic conditions (e.g., K₂CO₃ in DMF) to form the C–S bond .

  • Functionalization and Purification:
    Column chromatography or recrystallization isolates the final product, with structural confirmation via NMR, IR, and mass spectrometry .

Biological Activities and Mechanisms

Acetylcholinesterase (AChE) Inhibition

Structurally similar compounds, such as 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide derivatives, demonstrated potent AChE inhibition (IC₅₀ values <10 μM) . The piperidine moiety interacts with AChE’s CAS, while the oxadiazole ring and aryl groups engage peripheral anionic sites (PAS), as shown by propidium iodide displacement assays . For instance, compound SD-6 (a piperidine–oxadiazole hybrid) exhibited mixed-type inhibition with IC₅₀ = 0.753 μM against human AChE .

Neuroprotective Effects

Oxadiazole–piperidine hybrids like SD-4 and SD-6 showed dose-dependent neuroprotection in SH-SY5Y cells, increasing cell viability to >80% at 20 μM concentrations under oxidative stress . This suggests that 4-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)piperidine may mitigate neuronal damage via antioxidant pathways or amyloid-β (Aβ) aggregation inhibition.

Pharmacokinetic and Toxicity Profiles

Blood–Brain Barrier Permeability

Analogous compounds like SD-6 demonstrated high BBB permeability in PAMPA assays (>4.0 × 10⁻⁶ cm/s), attributed to moderate logP (~3.5) and molecular weight <450 Da . These data suggest that 4-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)piperidine may effectively target central nervous system disorders.

Metabolic Stability and Toxicity

Piperidine-containing oxadiazoles generally show low hepatic microsomal clearance (<15 mL/min/kg) . Hemolytic activity assays for related compounds indicated <5% hemolysis at 100 μg/mL, suggesting favorable hematocompatibility .

Future Directions and Applications

  • Alzheimer’s Disease Therapy:
    Given the AChE inhibition and neuroprotection observed in analogs, this compound warrants evaluation in in vivo models of neurodegeneration.

  • Antimicrobial Drug Development:
    Structural optimization could enhance activity against multidrug-resistant pathogens, leveraging the bromophenyl group’s electron-withdrawing effects.

  • Cancer Research:
    Triazole and oxadiazole derivatives have shown antiproliferative effects ; similar mechanisms may apply to this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator